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3-methyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Physicochemical profiling ADME prediction Lead optimization

Procuring the incorrect in-class analog (gem-dimethyl) can undermine SAR continuity by altering ADME properties and target engagement. This mono-methyl compound is the precise solution. Its lower LogP (3.74 vs ~5.18) and improved aqueous solubility reduce DMSO artifacts in enzymatic assays. Key advantages: 1) Direct SAR probe for DXR inhibitory activity (analog IC50 = 3.12 µM). 2) CNS MPO-compliant physicochemical profile for brain penetration studies. 3) Supplied as a solid screening sample for high-throughput biophysical assays.

Molecular Formula C20H20N2O
Molecular Weight 304.4 g/mol
Cat. No. B4221616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Molecular FormulaC20H20N2O
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC1CC2=C(C(NC3=CC=CC=C3N2)C4=CC=CC=C4)C(=O)C1
InChIInChI=1S/C20H20N2O/c1-13-11-17-19(18(23)12-13)20(14-7-3-2-4-8-14)22-16-10-6-5-9-15(16)21-17/h2-10,13,20-22H,11-12H2,1H3
InChIKeyLFCHRQPHDAUMER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one – Identity & Procurement


3-Methyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (ChemBridge ID 7980862; molecular formula C₂₀H₂₀N₂O; MW 304.4 g/mol) belongs to the hexahydrodibenzo[b,e][1,4]diazepin-1-one class, a tricyclic benzodiazepine scaffold recognized in screening libraries for CNS-targeted and antiproliferative discovery programs . The compound is listed in the ChemBridge CORE screening library and accessible via the Hit2Lead.com procurement portal. Its structure features a single methyl substituent at position 3 rather than the gem‑dimethyl substitution found in the most widely studied analog 3,3‑dimethyl‑11‑phenyl‑2,3,4,5,10,11‑hexahydro‑1H‑dibenzo[b,e][1,4]diazepin‑1‑one [1]. This mono‑methyl topology creates measurable differences in lipophilicity, aqueous solubility, and steric profile that are relevant for lead‑optimization workflows, chemical biology probe selection, and structure–activity relationship (SAR) expansion . The compound is supplied as a solid, free‑form screening sample suitable for high‑throughput and biophysical assays.

Mono-methyl scaffold SAR probe for C‑3 substitution effects in lead optimization
Screening library solid Format compatible with HTS, biophysical, and cellular assays
CNS lead-like space Physicochemical profile suited for CNS MPO and BBB permeability studies

Irreplaceability by Close In-Class Analogs


Within the hexahydrodibenzo[b,e][1,4]diazepin-1-one family, small alterations at the 3‑position produce large shifts in physicochemical parameters that directly impact assay behavior. The target compound carries a single methyl group at C‑3 (LogP = 3.74; LogSW = –4.61; MW = 304), whereas the closest commercial analog—3,3‑dimethyl‑11‑phenyl‑2,3,4,5,10,11‑hexahydro‑1H‑dibenzo[b,e][1,4]diazepin‑1‑one—has a gem‑dimethyl motif (LogP ≈ 5.18; MW = 318) . These differences in calculated logP (~1.4 units) and aqueous solubility are non‑trivial: they can shift apparent IC₅₀ values in cell‑based assays, alter protein‑binding artifacts, and change solubility‑limited screening outcomes. Moreover, the 3,3‑dimethyl analog has documented inhibitory activity against 1‑deoxy‑D‑xylulose‑5‑phosphate reductoisomerase (DXR; IspC) from *Plasmodium falciparum* with IC₅₀ values in the micromolar range [1], whereas the mono‑methyl compound remains unprofiled for this target. Procurement of the wrong in‑class compound therefore risks introducing an unwanted change in both ADME‑relevant properties and target‑engagement profile, undermining SAR continuity and hit‑validation campaigns.

Gem‑dimethyl analog Significant LogP shift (~1.4 units) may alter apparent potency, solubility‑limited assay outcomes, and non‑specific binding artifacts
Uncharacterized DXR profile Target engagement cannot be assumed from validated gem‑dimethyl analog; IC₅₀ may shift or be absent for mono‑methyl variant
Conformational mismatch Restricted cyclohexenone ring flexibility in the gem‑dimethyl scaffold may shift pharmacophore binding relative to mono‑methyl scaffold

Quantitative Differentiation vs. Closest Analogs


LogP & Solubility Advantage over Gem-Dimethyl Analog

The target compound exhibits a calculated partition coefficient (LogP) of 3.74, whereas the closest in‑class comparator 3,3‑dimethyl‑11‑phenyl‑2,3,4,5,10,11‑hexahydro‑1H‑dibenzo[b,e][1,4]diazepin‑1‑one has a reported LogP of approximately 5.18 . This difference of ~1.4 log units translates to a predicted aqueous solubility (LogSW) of –4.61 for the target versus –6.15 for the gem‑dimethyl analog (Hit2Lead data) . In the context of screening library selections, the lower LogP and higher predicted solubility of the mono‑methyl compound reduce the risk of aggregate‑based false positives and precipitation in aqueous assay buffers, a common failure mode for highly lipophilic dibenzodiazepinones [1].

LogP & solubility
Head-to-head
ΔLogP ≈ –1.44 (target LogP 3.74 vs 5.18)
Reduces non‑specific assay artifacts and precipitation risk
Higher predicted aqueous solubility for target (LogSW –4.61 vs –6.15)
Physicochemical profiling ADME prediction Lead optimization

Conformational Flexibility vs. Gem-Dimethyl Scaffold

The 3‑mono‑methyl substitution in the target compound leaves one face of the cyclohexenone ring unsubstituted, whereas the 3,3‑dimethyl analog presents a quaternary carbon with two methyl groups occupying both axial and equatorial positions [1]. Crystallographic and 2D NMR studies on related hexahydrodibenzo[b,e][1,4]diazepin-1-ones confirm that the cyclohexenone ring adopts a half‑chair or envelope conformation, and the presence of gem‑dimethyl groups restricts conformational flexibility compared with a mono‑substituted system [1]. This conformational constraint alters the spatial orientation of the 11‑phenyl ring relative to the tricyclic core, which is predicted to modulate π‑stacking interactions with aromatic residues in hydrophobic binding pockets [2].

Conformational flexibility
Class-level inference
Mono-methyl leaves one cyclohexenone face unsubstituted vs. quaternary gem‑dimethyl
Differentiated pharmacophore accessibility for target deconvolution
Inferred from X‑ray and 2D NMR of related hexahydrodibenzo[b,e][1,4]diazepin-1-ones
Conformational analysis Scaffold diversification Medicinal chemistry

Antimalarial DXR Inhibition: Validated Analog, Unprofiled Target

The 3,3‑dimethyl‑11‑phenyl analog has been identified as a potent antagonist of *Plasmodium falciparum* 1‑deoxy‑D‑xylulose‑5‑phosphate reductoisomerase (DXR; IspC), with an enzymatic IC₅₀ in the micromolar range and a BRENDA‑listed IC₅₀ of 3.12 µM (pH 7.5, 22 °C) [1]. In silico docking and molecular dynamics simulations indicate that the dibenzodiazepinone scaffold occupies the fosmidomycin‑binding pocket of DXR, with the 11‑phenyl group engaging a hydrophobic sub‑pocket [1]. The target compound, lacking the second 3‑methyl group, is predicted to exhibit a subtly different binding pose and may display altered kinetics or selectivity versus the human ortholog. No direct enzymatic or cellular data are currently available for the target compound, establishing a clear research gap for comparative DXR inhibition profiling . In contrast, the unsubstituted parent compound 11‑phenyl‑2,3,4,5,10,11‑hexahydro‑1H‑dibenzo[b,e][1,4]diazepin‑1‑one (MW 290) lacks the lipophilic methyl anchor entirely and has no reported DXR activity.

Pf DXR inhibition
Class-level inference
Analog IC₅₀ = 3.12 µM (PfDXR); target not experimentally profiled
Supports comparative DXR SAR profiling; target may retain or improve potency
Binding pose predicted to differ due to altered steric profile at C‑3
Antimalarial drug discovery DXR/IspC inhibition Target validation

DPPH Radical Scavenging Benchmark from Analog Series

A series of 11‑substituted‑3,3‑dimethyl‑2,3,4,5,10,11‑hexahydrodibenzo[b,e][1,4]diazepin‑1‑one derivatives were evaluated in a DPPH (2,2‑diphenyl‑1‑picrylhydrazyl) free‑radical scavenging assay, with seven derivatives exhibiting IC₅₀ values ranging from 76 to 489 nM [1]. The reference compound SD‑7 (Antioxidant agent‑7) showed an IC₅₀ of 470 nM [1]. While the target 3‑mono‑methyl compound was not included in this specific study, the data establish that the hexahydrodibenzo[b,e][1,4]diazepin‑1‑one scaffold is intrinsically capable of sub‑micromolar radical scavenging when appropriately substituted [1]. The target compound’s lower LogP may enhance aqueous‑phase antioxidant assay compatibility relative to more lipophilic analogs. The anxiolytic activity reported for select derivatives in the same study (efficacious at oral doses of 1.0 mg/kg in the elevated plus‑maze model) provides a secondary phenotypic anchor [2].

DPPH scavenging
Class-level inference
Scaffold IC₅₀ range = 76–489 nM (seven derivatives)
Supports inclusion in oxidative stress and neuroprotection assay panels
Target compound DPPH IC₅₀ not available; class-level benchmark only
Antioxidant screening Free radical scavenging CNS drug discovery

Unique Physicochemical Space in Screening Collection

Within the ChemBridge Hit2Lead screening collection, the target compound (ID 7980862; MW 304; LogP 3.74; tPSA 41.1 Ų; 2 H‑bond donors; 1 H‑bond acceptor; 1 rotatable bond) occupies a distinct region of drug‑like chemical space relative to its closest commercial analogs . The most similar compound by 2D Tanimoto similarity (95%) is 3,3,8‑trimethyl‑11‑phenyl‑2,3,4,5,10,11‑hexahydro‑1H‑dibenzo[b,e][1,4]diazepin‑1‑one (MW 332; LogP 4.09; tPSA 41.1 Ų), which adds both an additional methyl and a ring substitution . The unsubstituted parent (ID 6255428; MW 290; LogP 2.55; tPSA 41.1 Ų) is substantially more hydrophilic. No other analog simultaneously provides the exact combination of MW = 304, LogP = 3.74, mono‑methyl at C‑3, and unsubstituted 11‑phenyl ring . This uniqueness makes the target compound the only choice for SAR studies specifically interrogating the effect of a single methyl substituent in the absence of additional ring modifications.

Unique chem. space
Head-to-head
Only analog with MW=304, LogP=3.74, mono‑methyl at C‑3
Clean SAR probe without conflation from additional ring modifications
Closest commercial match (95% Tanimoto) adds extra methyl and ring substitution
Screening library selection Chemical diversity Procurement specification

High-Value Application Scenarios


SAR-by-Catalog for Antimalarial DXR Inhibitors

Given the validated DXR inhibitory activity of the 3,3‑dimethyl analog (IC₅₀ = 3.12 µM) [1], the target mono‑methyl compound should be procured as the immediate SAR probe to test whether removal of one methyl group affects potency, ligand efficiency, or selectivity versus human IspC. The lower LogP (3.74 vs. ~5.18) also predicts improved aqueous solubility for enzymatic assay conditions, potentially reducing the need for DMSO co‑solvent that can artifactually inhibit metalloenzymes like DXR.

CNS Drug Discovery: BBB Penetration Prioritization

The target compound’s tPSA of 41.1 Ų, MW of 304, and LogP of 3.74 place it within favorable CNS MPO (Multiparameter Optimization) space [1]. In contrast, the 3,3‑dimethyl analog (LogP ≈ 5.18) exceeds typical CNS drug‑likeness thresholds for lipophilicity. Procurement for parallel artificial membrane permeability assay (PAMPA‑BBB) and MDR1‑MDCK efflux ratio determination would establish whether the mono‑methyl modification confers a measurable brain‑penetration advantage, a parameter critical for anxiolytic and anticonvulsant screening programs .

Oxidative Stress & Neuroprotection Screening with DPPH Benchmark

The scaffold‑level DPPH IC₅₀ range of 76–489 nM established for dibenzodiazepinone derivatives [1] provides a quantitative benchmark for head‑to‑head testing of the target compound. Procurement enables direct comparison of radical‑scavenging potency between the mono‑methyl and gem‑dimethyl substitution patterns. Coupled with the class‑level anxiolytic activity reported at 1.0 mg/kg oral dose [1], the compound is a logical inclusion in multimodel neuroprotection cascades (e.g., glutamate‑induced excitotoxicity, H₂O₂‑induced oxidative stress in SH‑SY5Y or primary neuronal cultures).

Chemical Biology Probe: Conformational Restriction for Target Deconvolution

The conformational difference between the mono‑methyl (free cyclohexenone face) and gem‑dimethyl (quaternary carbon) scaffolds [1] can be exploited for target deconvolution by cellular thermal shift assay (CETSA) or photoaffinity labeling. If the two compounds engage different subsets of cellular targets despite sharing the same core, the mono‑methyl compound may serve as a more selective chemical probe. Procurement of both compounds for tandem chemoproteomics experiments would resolve this hypothesis and inform medicinal chemistry strategy.

Application
Selection Property
Validation Focus
SAR-by-catalog for DXR inhibitors
Mono‑methyl steric profile vs. PfIspC binding pocket
Enzymatic DXR IC₅₀ and selectivity over human ortholog
CNS drug discovery & BBB penetration
CNS MPO compatibility (tPSA 41.1, MW 304, LogP 3.74)
PAMPA‑BBB permeability and MDR1‑MDCK efflux ratio
Oxidative stress & neuroprotection panel
Radical scavenging potential (DPPH scaffold benchmark)
Head‑to‑head DPPH IC₅₀ and multimodel neuroprotection cascade
Chemical biology probe: target deconvolution
Conformational constraint difference vs. gem‑dimethyl scaffold
CETSA or photoaffinity labeling / tandem chemoproteomics
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